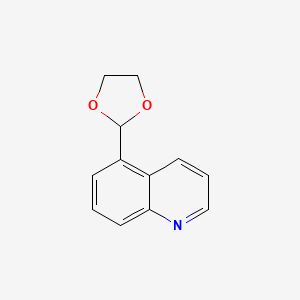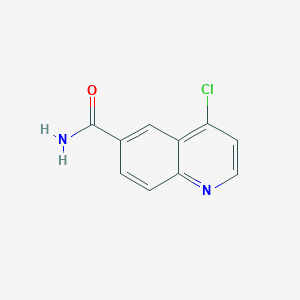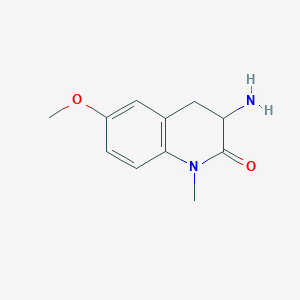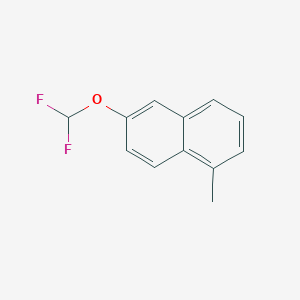![molecular formula C10H6N2OS B11896750 Thiazolo[5,4-f]isoquinolin-2(3H)-one CAS No. 35352-74-0](/img/structure/B11896750.png)
Thiazolo[5,4-f]isoquinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-f]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiazolo[5,4-f]isoquinolin-2(3H)-one involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate, which favors the formation of this compound . The reaction conditions typically include the use of aromatic aldehydes and dithiooxamide under controlled temperatures and solvent conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Thiazolo[5,4-f]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiazole or isoquinoline rings.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring system.
科学的研究の応用
Thiazolo[5,4-f]isoquinolin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: This compound derivatives have been investigated for their potential as anticancer agents.
作用機序
The mechanism of action of thiazolo[5,4-f]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, certain derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
類似化合物との比較
Similar Compounds
Thiazolo[5,4-c]isoquinoline: This compound shares a similar fused ring system but differs in the position of the thiazole ring.
Thiazolo[5,4-d]thiazole: Another related compound with a fused thiazole ring system, known for its applications in organic electronics.
Uniqueness
Thiazolo[5,4-f]isoquinolin-2(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.
特性
CAS番号 |
35352-74-0 |
|---|---|
分子式 |
C10H6N2OS |
分子量 |
202.23 g/mol |
IUPAC名 |
3H-[1,3]thiazolo[5,4-f]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-5-11-4-3-7(6)9(8)14-10/h1-5H,(H,12,13) |
InChIキー |
MEQCDLIVEXEFPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
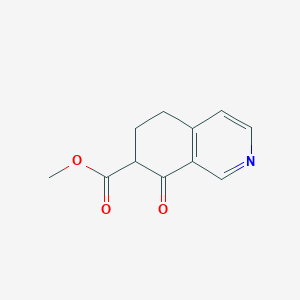

![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)
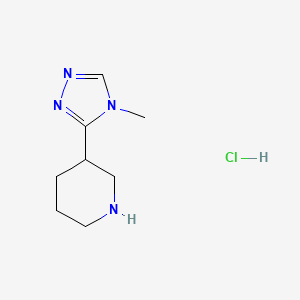

![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
